2-(Benzo[d]isoxazol-3-yl)acetaldehyde
Overview
Description
2-(Benzo[d]isoxazol-3-yl)acetaldehyde is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of α,β-acetylenic oximes under the influence of catalysts such as AuCl3, which leads to substituted isoxazoles . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often focus on optimizing yield and selectivity while minimizing the use of toxic reagents and harsh conditions. Metal-free synthetic routes have gained attention due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]isoxazol-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Benzo[d]isoxazol-3-yl)acetic acid.
Reduction: Formation of 2-(Benzo[d]isoxazol-3-yl)ethanol.
Substitution: Formation of various substituted isoxazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzo[d]isoxazol-3-yl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex isoxazole derivatives.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)acetaldehyde is primarily related to its interaction with biological targets through its isoxazole ring. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways and molecular targets depend on the particular application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Benzo[d]isoxazol-3-yl)acetaldehyde is unique due to its specific structure, which combines the isoxazole ring with an aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-6-5-8-7-3-1-2-4-9(7)12-10-8/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXRJEWLPWENKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499674 | |
Record name | (1,2-Benzoxazol-3-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50471-23-3 | |
Record name | (1,2-Benzoxazol-3-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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